Home > Products > Screening Compounds P39692 > N-Nitroso Varenicline
N-Nitroso Varenicline -

N-Nitroso Varenicline

Catalog Number: EVT-13553756
CAS Number:
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Nitroso varenicline is formed during the synthesis of varenicline, particularly in the presence of nitrosating agents such as nitrites. The compound is classified as a nitrosamine, which includes various compounds known for their mutagenic properties. Regulatory agencies like the U.S. Food and Drug Administration have established acceptable intake limits for this impurity in medications, reflecting ongoing concerns regarding its safety and potential long-term health risks .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-nitroso varenicline typically occurs through the nitrosation of varenicline, which involves the reaction of secondary or tertiary amines with nitrous acid or related nitrosating agents. This process can happen unintentionally during manufacturing or storage conditions where nitrites are present.

  1. Nitrosation Reaction:
    • Varenicline (as an amine) reacts with nitrous acid, leading to the formation of N-nitroso varenicline.
    • The reaction conditions (temperature, pH) significantly influence the yield and purity of the product.
  2. Analytical Techniques:
    • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is commonly employed to quantify N-nitroso varenicline levels in pharmaceutical formulations .
Molecular Structure Analysis

Structure and Data

N-Nitroso varenicline has a molecular formula of C13_{13}H16_{16}N4_{4}O, with a molar mass of approximately 244.29 g/mol. The structure features a nitroso group (-N=O) attached to the varenicline molecule, which is characterized by its bicyclic structure containing both pyridine and imidazolidine rings.

  • Molecular Structure:
    • The presence of the nitroso group introduces significant reactivity, impacting both its chemical behavior and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

N-Nitroso varenicline can undergo various chemical reactions, primarily involving nucleophilic attack due to its electrophilic nature:

  1. Decomposition: Under certain conditions, N-nitroso compounds can decompose to form reactive species that may interact with cellular macromolecules.
  2. Reactivity with Nucleophiles: The nitroso group can react with nucleophiles (e.g., thiols, amines), leading to potential mutagenic effects.

The understanding of these reactions is crucial for evaluating the safety and regulatory limits set by health authorities .

Mechanism of Action

Process and Data

The mechanism by which N-nitroso varenicline may exert carcinogenic effects involves its potential to form DNA adducts through electrophilic interactions. This process can lead to mutations during DNA replication, contributing to tumorigenesis:

  1. Formation of DNA Adducts:
    • The electrophilic nature allows it to bind covalently to DNA bases, leading to mispairing during replication.
  2. Mutagenicity Testing:
    • In vitro tests such as the Ames test are used to assess mutagenic potential, indicating that exposure could result in genetic alterations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents like methanol; limited solubility in water.
  • Stability: Sensitive to light and heat; should be stored under controlled conditions to prevent degradation.

Relevant Data or Analyses

  • Acceptable Intake Levels: The FDA has established that consuming up to 37 nanograms per day is considered safe based on lifetime exposure calculations .
Applications

Scientific Uses

N-Nitroso varenicline's primary relevance lies in its role as an impurity in pharmaceutical formulations rather than as a standalone compound. Its analysis is critical for:

  • Quality Control: Ensuring that pharmaceutical products meet safety standards regarding nitrosamine impurities.
  • Regulatory Compliance: Assisting manufacturers in adhering to guidelines set forth by health authorities concerning acceptable levels of impurities.

Research continues into better methods for detecting and quantifying this compound in drug products, ensuring patient safety while maintaining access to essential medications like varenicline .

Historical Context and Emergence of NNV as a Pharmaceutical Impurity

Discovery of Nitrosamine Contamination in Varenicline-Based Therapies

The detection of N-Nitroso Varenicline (NNV) in varenicline-based medications marked a significant quality control crisis in pharmaceutical manufacturing. NNV was first identified as a nitrosamine impurity during routine testing of Chantix® (varenicline) tablets in mid-2021. Pfizer's internal analyses revealed NNV levels exceeding the company's established Acceptable Daily Intake (ADI) threshold, prompting an initial voluntary recall of nine U.S. lots in July 2021 [1] [3]. The contamination was traced to specific synthesis pathways where varenicline's secondary amine group reacted with nitrosating agents during manufacturing or storage [4].

Regulatory testing by the U.S. FDA in August 2021 quantified NNV contamination across multiple lots, revealing concentrations ranging from 150 to 470 ng per tablet – substantially exceeding the agency's initial acceptable intake limit of 37 ng/day [1]. This discovery triggered a cascade of global recalls, fundamentally altering the risk-benefit assessment of varenicline products. The impurity's presence was confirmed through advanced LC-ESI-HRMS (liquid chromatography-electrospray ionization-high resolution mass spectrometry) methodologies developed specifically for NNV detection in drug substances and products [1].

Table 1: Initial NNV Contamination Levels in Recalled Varenicline Products

Product StrengthNDC NumbersNNV Range (ng/tablet)Testing Authority
0.5 mg Tablets0069-0468-56150-320FDA
1 mg Tablets0069-0469-56210-470FDA
0.5/1 mg Kits0069-0471-03180-400Pfizer

Chronology of Global Regulatory Responses to NNV Contamination

The NNV contamination event elicited a tiered global regulatory response characterized by evolving risk thresholds and coordinated market actions:

  • July 2021: The U.S. FDA implemented a two-tiered acceptable intake framework, establishing:
  • A permanent Acceptable Intake (AI) limit of 37 ng/day (equivalent to 18.5 ppm) based on lifetime cancer risk modeling
  • An interim acceptable intake limit of 185 ng/day (92.5 ppm) to mitigate drug shortages while maintaining patient access to smoking cessation therapies [1] [6]This allowed distribution of varenicline containing NNV ≤185 ng/day despite exceeding the 37 ng/day benchmark.

  • September 2021: Pfizer expanded its recall to all lots of 0.5 mg and 1 mg varenicline tablets following FDA confirmation that NNV levels consistently met or exceeded the interim limit [7]. The recall included over 120 distinct lot numbers distributed across the United States, Puerto Rico, and U.S. Virgin Islands between May 2019 and September 2021 [7].

  • Regulatory Coordination: Health Canada collaborated with the FDA through a temporary exercise of regulatory flexibility, permitting the distribution of Canadian-approved Apo-Varenicline tablets in the U.S. market to alleviate shortages, provided NNV levels remained below the 185 ng/day interim limit [1].

Table 2: Key Events in NNV Regulatory Timeline

DateRegulatory ActionImpact
July 2021Initial recall of 9 lots by PfizerWarehouse-level removal of specific varenicline lots
July 2021FDA establishes interim limit (185 ng/day)Allows continued distribution of contaminated batches
September 2021Pfizer expands recall to all lotsComplete market withdrawal of Pfizer-manufactured varenicline
May 2022FDA confirms consistent NNV ≤37 ng/day productionRestoration of standard quality requirements

NNV in the Broader Context of Nitrosamine Crises in Pharmaceuticals

The emergence of NNV contamination represents a specific instance within the larger continuum of nitrosamine impurity crises that have impacted multiple pharmaceutical classes since 2018. NNV shares structural and toxicological similarities with other carcinogenic nitrosamines:

  • Structural Analogs: Like NDMA (N-Nitrosodimethylamine) and NDEA (N-Nitrodiethylamine), NNV contains the N-nitroso functional group (–N–N=O), which is metabolically activated to form alkyl diazonium ions that cause DNA alkylation [4]. However, NNV is unique as a drug-specific nitrosamine derived from varenicline's distinct heterocyclic structure (7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline) rather than a small-molecule contaminant [5].

  • Regulatory Precedents: The FDA's response to NNV contamination directly applied frameworks established during prior nitrosamine crises:

  • The September 2020 guidance "Control of N-Nitrosamine Impurities in Human Drugs" provided the analytical and risk assessment foundation [1]
  • The tiered intake limit approach mirrored strategies used in valsartan (2018) and metformin (2020) recalls [4]

  • Analytical Recognition: NNV was formally recognized as a Pharmaceutical Analytical Impurity (PAI), with the United States Pharmacopeia (USP) establishing reference standards (Catalog No: 1A03920; CAS RN® 2755871-02-2) to support quality control testing [5]. This institutionalization confirms NNV's significance within pharmaceutical impurity science.

Table 3: NNV in Context of Major Nitrosamine Pharmaceutical Contaminants

NitrosamineSource ProductsStructural FeatureRegulatory Limit (ng/day)
N-Nitroso-vareniclineVarenicline (Chantix®)Drug-specific heterocycle37 (FDA AI limit)
NDMAValsartan, RanitidineDimethylnitrosamine96 (FDA AI limit)
NDEAValsartan, MetforminDiethylnitrosamine26.5 (FDA AI limit)
NMBAValsartanMethylethylnitrosamine96 (FDA AI limit)

The NNV episode reinforced the pharmaceutical industry's need for nitrosamine risk assessment across drug development pipelines, particularly for molecules containing secondary amines or amides susceptible to nitrosation. It also highlighted regulatory agencies' evolving capacity to manage impurity crises through risk-proportionate responses that balance theoretical carcinogenic potential against therapeutic necessity [1] [4].

Properties

Product Name

N-Nitroso Varenicline

IUPAC Name

14-nitroso-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C13H12N4O/c18-16-17-6-8-3-9(7-17)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9H,3,6-7H2

InChI Key

PTBAEGOZXFWTJH-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.